ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride
Description
Chemical Structure and Synthesis The compound features a tetrahydronaphthalene core substituted with an ethoxyacetate group at position 2 and a 2-(3-chlorophenyl)-2-hydroxyethylamino moiety at position 5. The hydrochloride salt enhances solubility and stability. Its synthesis involves reacting ethyl 2-chloroethyl acetate with 5,6,7,8-tetrahydro-2-naphthol, followed by hydrazination and functionalization steps .
Properties
IUPAC Name |
ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4.ClH/c1-2-27-22(26)14-28-20-9-7-15-6-8-19(11-17(15)12-20)24-13-21(25)16-4-3-5-18(23)10-16;/h3-5,7,9-10,12,19,21,24-25H,2,6,8,11,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIZCDQCNYCVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=CC=C3)Cl)O)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047360 | |
| Record name | SR58611 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929601-09-2 | |
| Record name | SR58611 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tetralin Core Synthesis
The tetralin scaffold is typically derived from 7-methoxy-1-tetralone or analogous precursors. Key steps include:
- Friedel-Crafts acylation : Cyclization of arylpropanoic acids to form the tetralone structure.
- Reductive methylation : Conversion of ketones to secondary amines using methylamine and hydrogenation catalysts.
- React 7-methoxy-1-tetralone with methylamine under reductive conditions (H₂, Pd/C) to yield 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
- Demethylation using boron tribromide (BBr₃) in dichloromethane produces the phenolic intermediate.
Ethanolamine Side Chain Installation
The chiral ethanolamine moiety is introduced via stereoselective reductive amination :
- Condense 7-hydroxy-1,2,3,4-tetrahydroisoquinoline with 2-(3-chlorophenyl)-2-oxoacetaldehyde in the presence of a chiral catalyst (e.g., (R)-BINAP-Ru complex).
- Reduce the imine intermediate using sodium cyanoborohydride (NaBH₃CN) or hydrogen (H₂/Pd) to yield the (R)-configured ethanolamine derivative.
Critical Parameters :
Etherification with Ethoxyacetate
The ethoxyacetate group is introduced via Williamson ether synthesis :
- React the phenolic intermediate with ethyl bromoacetate in the presence of cesium carbonate (Cs₂CO₃) as a base.
- Use dimethylformamide (DMF) as a solvent at 80°C for 12 hours.
- Isolate the product via column chromatography (hexane/ethyl acetate = 3:1).
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for improved stability:
- Dissolve the free base in anhydrous diethyl ether.
- Bubble dry hydrogen chloride (HCl) gas through the solution.
- Filter and recrystallize the precipitate from ethanol/water.
- Melting Point : 198–200°C.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.95 (s, 2H), 3.60 (m, 1H), 2.80–2.60 (m, 4H), 1.25 (t, J = 7.1 Hz, 3H).
Advanced Synthetic Approaches
Continuous Flow Synthesis
Recent patents highlight the use of continuous flow reactors to enhance efficiency:
- Benefits : Improved reaction control, reduced side products, and scalability.
- Conditions :
- Residence time: 20 minutes.
- Temperature: 50°C.
- Catalysts: Immobilized Pd nanoparticles.
Enantioselective Catalysis
Asymmetric hydrogenation using chiral phosphine ligands (e.g., Josiphos) achieves >98% enantiomeric excess (ee).
Analytical and Purification Techniques
- HPLC : Purity >99% (C18 column, acetonitrile/water = 70:30).
- X-ray Crystallography : Confirms the crystalline Form B described in CN1522241A.
- Mass Spectrometry : [M+H]⁺ = 440.4 m/z (matches molecular formula C₂₂H₂₇Cl₂NO₄).
Industrial-Scale Considerations
- Cost-Effective Solvents : Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) for greener processing.
- Catalyst Recycling : Pd/C recovery via filtration reduces production costs.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution of the chlorine atom could result in various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substitution Patterns
The tetrahydronaphthalene scaffold is shared with compounds like ethyl 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate (), which lacks the 3-chlorophenyl-hydroxyethylamino side chain. Key structural differences include:
- Aromatic Substitutions: 3-Chlorophenyl (target compound) vs. 2-chlorophenyl () or 3,4-dichlorophenyl (). Chlorine position influences steric and electronic interactions with target receptors. Hydroxyethylamino Group: Present in the target compound but absent in simpler analogs like ’s intermediates. This group may enhance hydrogen bonding with β3-adrenergic receptors .
Table 1: Structural Features of Selected Analogs
Computational Similarity Analysis
Tanimoto and Dice Coefficients ():
- MACCS Fingerprints : The target compound shows high similarity (>0.7 Tanimoto) with β3 agonists sharing the tetrahydronaphthalene core.
- Morgan Fingerprints : Lower similarity scores (<0.5) with dichlorophenyl analogs (e.g., ) due to divergent side chains.
- Hierarchical clustering based on bioactivity profiles groups the target compound with other β3 agonists, correlating with shared structural motifs like the hydroxyethylamino group .
- Murcko scaffold analysis () clusters it with tetrahydronaphthalene derivatives but separates it from phenylacetate salts (e.g., –18) due to scaffold differences.
Pharmacological and Binding Affinity Comparisons
- β3-Adrenergic Activity: The target compound’s hydroxyethylamino group likely engages in hydrogen bonding with receptor residues, a feature absent in non-amino-substituted analogs (e.g., ) .
- Docking Variability (): Minor structural changes (e.g., chlorine position) significantly alter binding affinities. For example, 3-chlorophenyl substitution may optimize hydrophobic interactions compared to 2-chlorophenyl derivatives .
Table 2: Bioactivity and Docking Metrics
Limitations and Caveats
- Structural vs. For example, dichlorophenyl analogs () may target different receptors despite structural overlap.
- Data Gaps: Limited experimental binding data for the target compound necessitates reliance on computational predictions (e.g., docking in ).
Biological Activity
Ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate; hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H26ClNO4
- Molecular Weight : 440.4 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
The compound features a tetrahydronaphthalene moiety linked to a chlorophenyl group via an aminoethyl chain, which is significant for its biological interactions.
Research indicates that compounds similar to ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate may exhibit activity through several mechanisms:
- Receptor Modulation : The presence of the amino group suggests potential interactions with neurotransmitter receptors, possibly influencing dopaminergic or adrenergic pathways.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in neurotransmitter metabolism, which could enhance synaptic availability.
- Antioxidant Activity : Structural components may contribute to free radical scavenging, thereby reducing oxidative stress in biological systems.
In Vitro Studies
In vitro studies have demonstrated that ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate exhibits:
- Cytotoxicity : Certain concentrations lead to cell death in cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.
In Vivo Studies
In vivo research has often focused on the effects of related compounds on animal models:
- Behavioral Studies : Animal models treated with similar compounds exhibited changes in locomotion and anxiety-like behaviors, suggesting central nervous system activity.
- Toxicity Assessments : Subchronic toxicity studies have indicated low toxicity levels at therapeutic doses but highlighted the need for further investigation into long-term effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
